5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride

Catalog No.
S3308230
CAS No.
2411257-42-4
M.F
C9H16ClNO2
M. Wt
205.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochlor...

CAS Number

2411257-42-4

Product Name

5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride

IUPAC Name

5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)7-2-5-9(10-6-7)3-1-4-9;/h7,10H,1-6H2,(H,11,12);1H

InChI Key

OTFRGULJJROQPF-UHFFFAOYSA-N

SMILES

C1CC2(C1)CCC(CN2)C(=O)O.Cl

solubility

not available

5-Azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride is a bicyclic compound featuring a spirocyclic structure that incorporates nitrogen into its framework. This compound is characterized by its unique spiro configuration, which consists of a nonane ring fused with a five-membered nitrogen-containing cycle. The presence of the carboxylic acid functional group enhances its reactivity and potential biological activity. The hydrochloride salt form is commonly used for improved solubility in aqueous solutions, making it suitable for various chemical and biological applications.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially modifying the carboxylic acid group.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, which may convert the carboxylic acid to an alcohol.
  • Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles, such as amines or alcohols.

The biological activity of 5-Azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride is linked to its ability to interact with various molecular targets within biological systems. Its spirocyclic structure allows it to bind effectively to enzymes or receptors, potentially leading to inhibition or modulation of their activity. This compound may exhibit pharmacological properties that are being explored for therapeutic applications, particularly in the fields of medicinal chemistry and drug development .

The synthesis of 5-Azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride typically involves several key steps:

  • Formation of Spirocyclic Structure: This is achieved through cyclization reactions involving suitable precursors under controlled conditions.
  • Introduction of Carboxylic Acid Group: This step often involves oxidation of an alcohol or aldehyde precursor.
  • Formation of Hydrochloride Salt: The final step includes reacting the free base with hydrochloric acid to yield the hydrochloride salt form .

In industrial settings, large-scale synthesis may utilize automated reactors and optimized processes to maximize yield and purity.

5-Azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride has potential applications in:

  • Medicinal Chemistry: It may serve as a building block for designing novel pharmaceuticals due to its unique structural properties.
  • Biochemical Research: The compound can be used in enzyme studies and protein interactions, aiding in understanding biochemical pathways and mechanisms.
  • Material Science: Its unique properties may also lend themselves to applications in polymer chemistry and material development.

Studies on the interactions of 5-Azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride with biological targets are crucial for elucidating its mechanism of action. Research indicates that this compound can modulate enzyme activities, which could lead to therapeutic effects against various diseases. Further investigation into its binding affinities and interaction profiles with specific receptors or enzymes is necessary to fully understand its potential uses in drug development .

Several compounds share structural similarities with 5-Azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride. Here are some comparable compounds along with their unique features:

Compound NameUnique Features
7-Azaspiro[3.5]nonaneLacks the carboxylic acid group; simpler structure
8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acidContains an oxygen atom in the ring structure
7-Boc-7-azaspiro[3.5]nonane-2-carboxylic acidHas a tert-butoxycarbonyl protecting group
7-Azaspiro[3.5]nonane-5-carboxylic acidVariation in carboxylic acid position

These compounds highlight the structural diversity within this class of spirocyclic compounds while emphasizing the unique positioning of functional groups in 5-Azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride, which may influence its reactivity and biological activity compared to its analogs .

Dates

Last modified: 08-19-2023

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